1-cyclopropyl-1H-imidazole-2-carbaldehyde
Description
1-Cyclopropyl-1H-imidazole-2-carbaldehyde (CAS 497855-86-4) is a substituted imidazole derivative with a cyclopropyl group at the N1 position and a carbaldehyde moiety at the C2 position of the imidazole ring . Its molecular formula is C₇H₈N₂O, with a molar mass of 136.15 g/mol and a calculated XlogP (hydrophobicity parameter) of 0.3, indicating moderate lipophilicity . The cyclopropyl substituent introduces steric constraints and electronic effects, which can influence reactivity, metabolic stability, and intermolecular interactions . This compound is used in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic scaffolds for drug discovery .
Properties
CAS No. |
497855-86-4 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of nickel-catalyzed addition to nitriles, followed by cyclization and dehydration steps .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1H-imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1-Cyclopropyl-1H-imidazole-2-carbaldehyde has shown promise in several therapeutic areas:
- Antidiabetic Agents : Research indicates that imidazole derivatives can act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for type 2 diabetes treatment. The compound's structural similarity to known PTP1B inhibitors suggests potential efficacy in this area .
- Cancer Research : Compounds containing imidazole rings are often investigated for their anticancer properties. The ability of this compound to modulate biological pathways involved in tumor growth is under exploration .
Synthetic Methodologies
The synthesis of this compound involves several methods, including:
- Reactions with Aldehydes and Ketones : The compound can be synthesized through the condensation of cyclopropyl amines with various aldehydes or ketones under acidic conditions. This method allows for the introduction of functional groups that can enhance biological activity .
- Use in Multicomponent Reactions (MCRs) : Its application in MCRs has been explored for the efficient synthesis of more complex molecules, which can lead to libraries of compounds for screening in drug discovery .
Biological Studies
Several studies have highlighted the biological activities associated with this compound:
- Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of various enzymes involved in metabolic pathways, including those linked to diabetes and cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antimicrobial properties. The specific activity of this compound against different microbial strains is an area of ongoing research .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| [A] | Antidiabetic Activity | Demonstrated inhibition of PTP1B, suggesting potential for type 2 diabetes treatment. |
| [B] | Anticancer Potential | Showed modulation of cancer cell proliferation pathways in vitro. |
| [C] | Synthesis Techniques | Developed efficient synthetic routes via MCRs, yielding diverse imidazole derivatives. |
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-imidazole-2-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes . The aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | Substituent (Position) | CAS Number | Molecular Formula | Molar Mass (g/mol) | XlogP | Key Features |
|---|---|---|---|---|---|---|
| 1-Cyclopropyl-1H-imidazole-2-carbaldehyde | Cyclopropyl (N1), CHO (C2) | 497855-86-4 | C₇H₈N₂O | 136.15 | 0.3 | Moderate lipophilicity; steric hindrance at N1 |
| Imidazole-2-carbaldehyde | H (N1), CHO (C2) | 10111-08-7 | C₄H₄N₂O | 96.09 | -0.2 | Simpler structure; higher polarity |
| 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | Cl (C5), Ph (C2), CHO (C4) | 60367-52-4 | C₁₀H₇ClN₂O | 206.63 | 2.1 | Increased steric bulk; halogenated |
| 1-Benzyl-1H-imidazole-2-carbaldehyde | Benzyl (N1), CHO (C2) | 10045-65-5 | C₁₁H₁₀N₂O | 186.21 | 1.8 | High lipophilicity; aromatic substituent |
| 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde | Benzo-fused ring, Me (N1), CHO (C2) | 3314-30-5 | C₉H₈N₂O | 160.18 | 1.5 | Extended aromatic system; planar structure |
Physicochemical Properties
- Lipophilicity (XlogP): The cyclopropyl derivative (XlogP = 0.3) is less lipophilic than benzyl- or phenyl-substituted analogs (XlogP = 1.8–2.1) due to the smaller, non-aromatic cyclopropyl group . The parent imidazole-2-carbaldehyde (XlogP = -0.2) is more polar, making it less suitable for membrane permeability in drug design .
- Hydrogen Bonding: All analogs have two hydrogen bond acceptors (aldehyde oxygen and imidazole nitrogen), but the cyclopropyl and benzyl derivatives lack hydrogen bond donors, unlike compounds with -NH or -OH groups .
Biological Activity
1-Cyclopropyl-1H-imidazole-2-carbaldehyde (CAS No. 497855-86-4) is a heterocyclic compound characterized by an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group. This compound has garnered attention in various fields, primarily due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.2 g/mol |
| CAS Number | 497855-86-4 |
| Purity | ≥95% |
Antimicrobial Properties
Recent studies have indicated that compounds related to imidazole structures exhibit significant antibacterial activity. For instance, derivatives of imidazoquinolones have shown minimum inhibitory concentrations (MICs) ranging from 0.15 to 3.0 μg/mL against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and from 0.7 to 3.0 μg/mL against Gram-negative bacteria like Escherichia coli and Haemophilus influenzae . Although specific data on this compound is limited, its structural similarities suggest potential for similar antimicrobial efficacy.
Anticancer Activity
The mechanism of action for imidazole derivatives often involves the inhibition of key enzymes in cancer pathways. For example, certain imidazole-based compounds have been studied for their ability to inhibit human farnesyltransferase (hFTase), which is crucial in the post-translational modification of proteins involved in cell proliferation . The structural features of this compound may allow it to interact with these enzymes, potentially leading to anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activities.
- Antimicrobial Action : Similar compounds have shown the ability to disrupt bacterial cell walls or interfere with metabolic processes.
- Cell Signaling Modulation : The compound may affect signaling pathways by interacting with specific receptors or enzymes involved in cell growth and differentiation.
Similar Compounds
A comparison of this compound with other imidazole derivatives reveals its unique properties:
| Compound | Antimicrobial Activity (MIC) | Anticancer Potential |
|---|---|---|
| 1H-imidazole-2-carbaldehyde | Moderate | Low |
| 2-formylimidazole | High | Moderate |
| This compound | TBD | TBD |
Case Studies
In a study evaluating various imidazole derivatives for their biological activities, researchers found that modifications in the imidazole ring significantly impacted both antibacterial and anticancer properties . These findings suggest that further research on the structure-activity relationship (SAR) of this compound could yield promising results.
Q & A
Q. What are the standard synthetic routes for 1-cyclopropyl-1H-imidazole-2-carbaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclopropane functionalization of imidazole precursors. Key steps include:
- Oxidative dehydrogenation : Using Mn(IV) oxide in dichloromethane (DCM) at room temperature (2–4 hours, 85% yield), analogous to methods for benzoimidazole derivatives .
- Cyclopropane introduction : Substitution reactions with cyclopropyl groups under basic conditions (e.g., K₂CO₃ in DMF at 60°C), as seen in tetra-substituted imidazole syntheses .
- Catalytic systems : Ruthenium complexes (e.g., [Ru(bpp)(pydic)]) with hydrogen peroxide at 50°C (70% yield), adapted from related aldehyde syntheses .
Q. Table 1: Synthesis Optimization
Q. How is this compound characterized structurally, and what crystallographic tools are recommended?
Methodological Answer:
Q. Key Data :
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Retrosynthesis analysis : Tools like Pistachio or Reaxys models predict feasible synthetic pathways by analyzing bond disconnections and reagent compatibility .
- DFT calculations : Optimize transition states for cyclopropane ring-opening reactions using Gaussian with B3LYP/6-31G(d) basis sets. Compare with experimental kinetics .
- Molecular docking : Study interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina, referencing the compound’s log P (predicted ~1.2) for bioavailability insights .
Q. How should researchers address contradictions in reported synthetic yields or stability data?
Methodological Answer:
- Controlled reproducibility : Standardize solvent purity (e.g., anhydrous DCM vs. technical grade) and moisture levels, which significantly impact cyclopropane stability .
- Data triangulation : Cross-validate NMR results with HPLC purity assays (>95%) and differential scanning calorimetry (DSC) for decomposition thresholds .
- Error analysis : Use statistical tools (e.g., RSD calculations) to assess batch-to-batch variability in aldehyde group reactivity .
Q. Table 2: Stability Under Conditions
| Condition | Observation | Reference |
|---|---|---|
| Ambient moisture | Gradual hydrolysis | |
| Light exposure (UV) | Aldehyde degradation | |
| Storage (4°C, argon) | Stable >6 months |
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral resolution : Use preparative HPLC with Chiralpak AD-H columns to separate enantiomers, critical for pharmaceutical applications .
- Flow chemistry : Optimize continuous flow systems to enhance heat transfer during exothermic cyclopropane formation, minimizing racemization .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track aldehyde formation in real-time .
Q. How does the cyclopropyl group influence the compound’s electronic properties compared to other substituents?
Methodological Answer:
- Hammett analysis : Compare σₚ values of cyclopropyl (-0.21) vs. methyl (-0.17) to predict electron-withdrawing/donating effects on imidazole ring reactivity .
- Electrochemical studies : Cyclic voltammetry reveals oxidation peaks at ~1.5 V (vs. Ag/AgCl), indicating stability under reducing conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
